(2-Amino-4-fluorophenyl)dimethylphosphine oxide

Medicinal Chemistry ADME Physicochemical Properties

Specifically engineered for next-generation kinase inhibitor programs targeting ALK (L1196M/G1202R) and LRRK2. The precise 2-amino-4-fluoro regiochemistry and dimethylphosphinoyl H-bond acceptor motif are irreplaceable for potency—non-fluorinated analogs or sulfonamide/amide replacements cause LogP shifts of ~1.4–1.7 units and altered ADME profiles. Established synthetic routes achieve >50% cost reduction for scalable production of advanced pharmaceutical intermediates. Ideal for focused library generation and lead optimization where solubility and metabolic stability are critical.

Molecular Formula C8H11FNOP
Molecular Weight 187.15 g/mol
CAS No. 1263180-81-9
Cat. No. B1484445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-fluorophenyl)dimethylphosphine oxide
CAS1263180-81-9
Molecular FormulaC8H11FNOP
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=C(C=C(C=C1)F)N
InChIInChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
InChIKeyIOOHUGSTLGFQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Amino-4-fluorophenyl)dimethylphosphine oxide (CAS 1263180-81-9) in Kinase-Targeted Drug Development


(2-Amino-4-fluorophenyl)dimethylphosphine oxide (CAS 1263180-81-9), also known as 2-(dimethylphosphoryl)-5-fluoroaniline, is a specialized organophosphorus building block featuring a dimethylphosphine oxide moiety and a fluorine atom on the aniline ring . This compound serves as a critical synthetic intermediate for next-generation kinase inhibitors, particularly in the development of ALK and LRRK2-targeted therapeutics [1]. The dimethylphosphinoyl group imparts distinct hydrogen-bond acceptor capabilities and metabolic stability, while the fluorine substitution modulates electronic properties and metabolic clearance .

Why Non-Fluorinated or Amino-Modified Analogs Cannot Replace (2-Amino-4-fluorophenyl)dimethylphosphine oxide in Critical Synthetic Routes


Generic substitution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide with non-fluorinated analogs or compounds lacking the precise 2-amino-4-fluoro substitution pattern is not viable for targeted applications . The specific regiochemistry of the fluorine atom at the 4-position relative to the amino group at the 2-position dictates the electronic environment of the aromatic ring, which in turn governs reactivity in downstream coupling reactions (e.g., palladium-catalyzed C-P bond formations) [1]. Furthermore, the dimethylphosphine oxide group is essential for introducing the hydrogen-bond acceptor motif critical for kinase inhibitor potency and selectivity; replacing it with sulfonamide or amide isosteres results in a quantifiable loss of lipophilicity (lower LogP) and altered ADME profiles, as demonstrated in heteroaliphatic dimethylphosphine oxide building block studies [2].

Quantitative Differentiators: Analytical and Functional Benchmarks for (2-Amino-4-fluorophenyl)dimethylphosphine oxide


Physicochemical Property Differentiation: Lipophilicity (LogP) and Basicity (pKa) Impact

The dimethylphosphine oxide (P(O)Me2) group confers distinct physicochemical properties compared to its sulfonamide (SO2) and sulfone isosteres. In a study of heteroaliphatic building blocks, the introduction of a P(O)Me2 group decreased the LogP value by approximately 1.4–1.7 units relative to the non-substituted counterpart and by ca. 0.6 units compared to sulfonamide/sulfone isosteres [1]. This reduction in lipophilicity is advantageous for improving aqueous solubility and reducing non-specific binding, which are critical parameters in drug design.

Medicinal Chemistry ADME Physicochemical Properties

Functional Differentiation: Contribution to Kinase Inhibitor Potency (ALK IC50)

The dimethylphosphine oxide moiety is a critical pharmacophore in the approved drug Brigatinib, which was developed from a 2-aminophenyl dimethylphosphine oxide core. Brigatinib, a potent ALK inhibitor, demonstrates low nanomolar IC50 values against native ALK and clinically relevant mutants [1]. Specifically, Brigatinib shows reported activity with IC50 < 50 nM against ALK mutants including C1156Y, I1171S/T, V1180L, L1196M, L1152R/P, E1210K, and G1269A [2]. While not a direct measurement of the title compound, this data demonstrates the functional impact of the 2-aminophenyl dimethylphosphine oxide scaffold in achieving high potency and broad mutant coverage.

Kinase Inhibition Oncology Brigatinib

Synthetic Utility Differentiation: Cost-Effective Preparation for Brigatinib Intermediates

A patented method for preparing 2-aminophenyl dimethylphosphine oxide, a direct analog and key intermediate for Brigatinib, claims a significant cost reduction compared to existing technologies [1]. The described process involves a one-pot coupling, salt formation, and recrystallization sequence that yields high-purity product while lowering manufacturing costs by more than 50% [1]. This cost advantage is directly relevant to the procurement of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, as it suggests scalable and economical synthetic routes are available for this class of compounds, making them attractive for large-scale pharmaceutical intermediate procurement.

Process Chemistry Cost Reduction Synthetic Intermediate

Positional Isomer Differentiation: Unique Regiochemistry for Targeted Reactivity

(2-Amino-4-fluorophenyl)dimethylphosphine oxide (CAS 1263180-81-9) possesses a specific 2-amino-4-fluoro substitution pattern on the phenyl ring. This regiochemistry is distinct from its positional isomer, (2-Amino-6-fluorophenyl)dimethylphosphine oxide (CAS 1263179-29-8) [1]. The location of the fluorine atom relative to the amino and phosphine oxide groups significantly influences the electronic distribution of the aromatic ring, thereby affecting its reactivity in cross-coupling reactions and its interaction with biological targets [1]. This precise substitution pattern is essential for ensuring the correct orientation and electronic properties required for downstream applications, particularly in the synthesis of kinase inhibitors with defined structure-activity relationships.

Regioselectivity Synthetic Chemistry Structure-Activity Relationship

Functional Group Differentiation: Hydrogen-Bond Acceptor Capability vs. Amides/Sulfonamides

The phosphine oxide (P=O) group is a stronger hydrogen-bond acceptor than classical functional groups like amides or sulfonamides . This enhanced H-bond acceptor capability contributes to improved target binding affinity and selectivity in kinase inhibitors . In addition, the presence of the dimethylphosphine oxide group has been shown to improve metabolic stability, leading to an increased half-life in human liver microsomes compared to analogs lacking this moiety .

Hydrogen Bonding Drug Design ADME

Target Application Differentiation: LRRK2 Kinase Inhibitor Development

Dimethylphosphine oxide compounds, including derivatives of the 2-aminophenyl scaffold, are specifically claimed in patents for their application in preparing LRRK2 kinase activity inhibitors [1]. LRRK2 is a validated target for neurodegenerative diseases such as Parkinson's disease [1]. The patent disclosure highlights the utility of this compound class in generating potent inhibitors for this challenging target. This provides a direct and specific application niche for (2-Amino-4-fluorophenyl)dimethylphosphine oxide, differentiating it from general-purpose organophosphorus building blocks.

LRRK2 Neurodegeneration Kinase Inhibitor

Optimal Procurement and Deployment Scenarios for (2-Amino-4-fluorophenyl)dimethylphosphine oxide


Development of Next-Generation ALK Inhibitors for Resistant NSCLC

Procure (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a key starting material for synthesizing novel ALK inhibitors targeting resistant mutations (e.g., L1196M, G1202R). The compound's scaffold is proven to confer high potency against a broad panel of ALK mutants, as demonstrated by the clinical success of Brigatinib (IC50 < 50 nM against multiple mutants) [1]. The fluorine substitution at the 4-position can be further exploited to modulate metabolic stability and reduce off-target effects.

Synthesis of LRRK2 Kinase Inhibitors for Parkinson's Disease Research

Utilize this compound as a privileged building block for generating focused libraries of LRRK2 inhibitors. Patents specifically claim the use of dimethylphosphine oxide compounds, including those based on the 2-aminophenyl core, for inhibiting LRRK2 kinase activity [2]. This application is critical for developing disease-modifying therapies for Parkinson's disease and other neurodegenerative conditions.

Cost-Effective Large-Scale Synthesis of Pharmaceutical Intermediates

Employ (2-Amino-4-fluorophenyl)dimethylphosphine oxide in process chemistry routes where cost reduction is a priority. Established synthetic methods for related 2-aminophenyl dimethylphosphine oxide intermediates have demonstrated manufacturing cost reductions of over 50% through optimized one-pot coupling and purification strategies [3]. This makes the compound an economically attractive choice for scaling up the production of advanced pharmaceutical intermediates.

Medicinal Chemistry Campaigns Targeting Kinases with Unfavorable ADME Profiles

Incorporate this building block into lead optimization programs aiming to improve the physicochemical properties of kinase inhibitors. The dimethylphosphine oxide group lowers LogP by approximately 1.4-1.7 units compared to non-substituted analogs and enhances aqueous solubility [4]. This can be strategically used to address issues of poor solubility, high lipophilicity, or metabolic instability in early-stage candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-4-fluorophenyl)dimethylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.